Product packaging for Methyl N-Boc-4-piperidinepropionate(Cat. No.:CAS No. 162504-75-8)

Methyl N-Boc-4-piperidinepropionate

Cat. No.: B031724
CAS No.: 162504-75-8
M. Wt: 271.35 g/mol
InChI Key: RWDYQFGCHAJYOJ-UHFFFAOYSA-N
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Description

Methyl N-Boc-4-piperidinepropionate is a high-value, Boc-protected piperidine derivative that serves as a critical synthetic intermediate in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a prevalent pharmacophore in bioactive molecules, which is protected by a tert-butoxycarbonyl (Boc) group. This Boc group is strategically placed on the nitrogen atom, rendering it inert to basic and nucleophilic reaction conditions, while remaining readily removable under mild acidic conditions to unveil the secondary amine for further functionalization. The methyl ester moiety acts as a versatile handle, allowing for transformations such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to the alcohol. This compound is extensively utilized in the rational design and synthesis of targeted libraries for drug discovery programs, particularly in the development of compounds targeting the central nervous system, oncology, and inflammation. Researchers value this reagent for its role in constructing complex molecular architectures, enabling the efficient exploration of structure-activity relationships (SAR) by providing a stable, easily functionalized scaffold. Its primary research value lies in its ability to streamline multi-step syntheses, improve yields in the introduction of the 4-piperidinepropionate fragment, and enhance the purity of final target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO4 B031724 Methyl N-Boc-4-piperidinepropionate CAS No. 162504-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-7-11(8-10-15)5-6-12(16)18-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYQFGCHAJYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936703
Record name tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162504-75-8
Record name tert-Butyl 4-(3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Methodologies for Methyl N Boc 4 Piperidinepropionate

Precursor Synthesis and Derivatization Strategies

The construction of the core piperidine (B6355638) structure and its subsequent functionalization are critical stages in the synthesis of the target compound. Various strategies have been developed, starting from simple cyclic compounds and progressively building the required molecular complexity.

Synthesis from 4-Piperidone (B1582916) Hydrochloride Hydrate (B1144303) and Related Intermediates

A common and practical starting point for the synthesis of piperidine derivatives is 4-piperidone monohydrate hydrochloride. google.comorganic-chemistry.org This compound serves as a versatile precursor that can undergo a variety of chemical modifications. One key transformation is the protection of the nitrogen atom, which is often followed by reactions at the C-4 position.

For instance, 4-piperidone hydrochloride hydrate can be neutralized and the free piperidone can be reacted with di-tert-butyl dicarbonate (B1257347) to introduce the N-Boc protecting group, yielding N-Boc-4-piperidone. google.comchemicalbook.com This intermediate is then amenable to further derivatization.

Modern synthetic approaches have focused on improving efficiency. For example, optimized processes involve the direct alkylation of 4-piperidone monohydrate hydrochloride under specific conditions to achieve high yields of N-substituted piperidones.

Preparation of N-Boc-4-piperidinone as a Key Precursor

The preparation of N-Boc-4-piperidinone is a crucial step that facilitates subsequent chemical manipulations. This is typically achieved by reacting 4-piperidone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. chemicalbook.com

A typical procedure involves dissolving 4-piperidone monohydrate hydrochloride in a suitable solvent like methanol (B129727), followed by the addition of a base such as triethylamine. chemicalbook.com Subsequently, Boc₂O is added, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. chemicalbook.com The resulting N-Boc-4-piperidone is a stable, solid compound that can be readily purified and used in further reactions. chemicalbook.com The stability and reactivity of N-Boc-4-piperidone make it a cornerstone in the synthesis of many complex piperidine-containing molecules. chemicalbook.com

ReactantReagentSolventProduct
4-Piperidone Monohydrate HydrochlorideDi-tert-butyl dicarbonate, Triethylamine, DMAPMethanolN-Boc-4-piperidone

This table summarizes a common method for the synthesis of N-Boc-4-piperidone.

Derivatization of N-Boc-Piperidine-4-carboxylic acid and its Methyl Ester

Once the piperidine ring is appropriately protected, the focus shifts to introducing and modifying the propionate (B1217596) side chain. A key intermediate in this process is N-Boc-piperidine-4-carboxylic acid. This carboxylic acid can be esterified to its corresponding methyl ester, N-Boc-piperidine-4-carboxylic acid methyl ester. chemicalbook.com

Several methods exist for this esterification. One common approach involves reacting N-Boc-piperidine-4-carboxylic acid with iodomethane (B122720) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com Another method utilizes trimethylsilyldiazomethane (B103560) in a mixture of acetonitrile (B52724) and methanol. chemicalbook.com

The resulting N-Boc-piperidine-4-carboxylic acid methyl ester is a versatile intermediate. chemicalbook.comchemicalbook.com It can undergo further chemical transformations to elongate the side chain and ultimately form methyl N-Boc-4-piperidinepropionate. This often involves reactions that build upon the ester functionality.

Role of N-Boc Protecting Group in Synthesis and Stability

The use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical strategic decision in the synthesis of this compound. The Boc group serves several important functions.

Primarily, it deactivates the nitrogen atom, preventing it from participating in unwanted side reactions during subsequent synthetic steps. The piperidine nitrogen is a nucleophile and a base, and without protection, it could interfere with reactions intended for other parts of the molecule.

The Boc group is known for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). rsc.org This orthogonality allows for selective deprotection without affecting other acid-sensitive functional groups that may be present in the molecule. The stability provided by the Boc group is crucial for the successful execution of multi-step syntheses, ensuring high yields and purity of the final product. chemicalbook.comrsc.org

Reaction Mechanisms and Conditions

The formation of the piperidine ring and its subsequent modifications rely on well-established reaction mechanisms. Understanding these mechanisms is key to optimizing reaction conditions and achieving the desired stereochemistry.

Hydrogenation and Reduction Reactions in Piperidine Ring Formation

Hydrogenation is a fundamental process in the synthesis of piperidines, often starting from pyridine (B92270) precursors. nih.govresearchgate.net The catalytic hydrogenation of the aromatic pyridine ring is a common method to produce the saturated piperidine ring. researchgate.netdtic.mil This reaction typically requires a catalyst, such as nickel, palladium, or rhodium, and is often carried out under pressure and at elevated temperatures. nih.govdtic.mil

In the context of synthesizing substituted piperidines, chemoselective hydrogenation is crucial. nih.govrsc.org This allows for the reduction of the pyridine ring without affecting other functional groups present in the molecule. For example, combining a Suzuki-Miyaura coupling with a subsequent hydrogenation in a one-pot process has been shown to be an efficient strategy. nih.gov

Reduction reactions are also employed to convert intermediates like piperidones to the corresponding piperidines. dtic.mil Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used for this purpose. dtic.mil The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, which is a critical consideration in the synthesis of chiral piperidine derivatives. acs.org

Starting MaterialReaction TypeCatalyst/ReagentProduct
PyridineCatalytic HydrogenationNickel, High Temp/PressurePiperidine
N-acyl-2,3-dihydro-4-pyridoneConjugate ReductionZinc/Acetic Acid4-Piperidone
N-benzylpyridinium saltsAsymmetric HydrogenationIridium catalystEnantiomerically enriched α-aryl piperidines

This table provides examples of hydrogenation and reduction reactions used in piperidine synthesis.

Alkylation and Acylation Processes for Propionate Chain Introduction

The introduction of the propionate chain at the 4-position of the piperidine ring is a critical step in the synthesis of this compound. This is typically achieved through either alkylation or acylation reactions.

In an alkylation approach, a suitable piperidine precursor is reacted with a three-carbon electrophile. For instance, the enolate of N-Boc-4-piperidone can be reacted with an ethyl halide or a related species. However, controlling the regioselectivity of this reaction can be challenging. A more controlled method involves the alkylation of a pre-functionalized piperidine. For example, N-Boc-4-aminopyridine can be alkylated after deprotonation with a strong base, although this can lead to competition between the two nitrogen atoms. researchgate.net The use of an electrogenerated acetonitrile anion has been shown to facilitate the alkylation of N-Boc-4-aminopyridine in high yields under mild conditions. researchgate.net

Acylation offers another route to introduce the propionate moiety. This can involve the reaction of a piperidine-derived nucleophile with an acylating agent like propionyl chloride or propionic anhydride. Alternatively, a more complex strategy might involve a Suzuki coupling of a triflate intermediate with a suitable boronic acid, followed by further transformations to build the propionate side chain. nih.gov

A method for the regioselective γ-alkylation of tert-butyl 2,4-dioxopiperidine-1-carboxylate has been reported, which provides access to 5-substituted 2,4-dioxopiperidines as precursors. researchgate.net This highlights the importance of the protecting group and reaction conditions in directing the position of alkylation.

Esterification Reactions (e.g., with Methanol)

The final step in the formation of this compound is often the esterification of the corresponding carboxylic acid, N-Boc-4-piperidinepropionic acid, with methanol. This classic transformation can be accomplished through several standard methods.

One common approach is Fischer esterification , where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of this reaction is driven towards the ester product by using a large excess of the alcohol.

Alternatively, milder conditions can be employed. For example, the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with iodomethane in the presence of potassium carbonate in DMF yields the corresponding methyl ester. chemicalbook.com Another mild and efficient method involves the use of trimethylsilyldiazomethane, which reacts with the carboxylic acid in a mixture of acetonitrile and methanol at low temperatures to give the methyl ester in high yield. chemicalbook.com

The choice of esterification method often depends on the sensitivity of other functional groups present in the molecule and the desired reaction scale.

Boc Deprotection Methodologies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine ring due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The deprotection of the Boc group from this compound or related intermediates is a crucial step in many synthetic routes, particularly when further modification of the piperidine nitrogen is required.

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.gov Hydrochloric acid (HCl) in various organic solvents like ethyl acetate (B1210297) or dioxane is also frequently used. nih.gov

Milder and more selective methods have also been developed. For instance, a solution of oxalyl chloride in methanol has been reported to effectively deprotect a wide range of N-Boc protected compounds, including those with aromatic and heterocyclic moieties, at room temperature. nih.gov This method's reactivity is influenced by electronic effects, with electron-withdrawing groups on aromatic rings accelerating the reaction. nih.gov Another approach involves the use of deep eutectic solvents (DES) with Brønsted acidity, which can selectively remove the Boc group without affecting other sensitive functionalities like methyl esters. researchgate.net

The selection of the deprotection method is critical to ensure the integrity of the final product and to avoid unwanted side reactions.

One-Pot and Multi-Step Synthesis Approaches

The synthesis of this compound and its derivatives can be accomplished through both multi-step sequences and more streamlined one-pot procedures.

Catalysis in Synthesis

Catalysis plays a pivotal role in the synthesis of piperidine derivatives, including this compound, by enabling efficient and selective transformations. Both homogeneous and heterogeneous catalysts are employed to facilitate key bond-forming reactions.

Homogeneous Catalysis (e.g., Palladium-catalyzed reactions)

Palladium-based homogeneous catalysts are particularly versatile in the synthesis of piperidine-containing molecules. acs.org These catalysts are effective in a variety of coupling reactions and C-H functionalization reactions.

For instance, palladium-catalyzed hydrogenation of pyridine derivatives is a common method for synthesizing the piperidine ring. nih.govresearchgate.net The conditions of these hydrogenations can be tuned to be chemoselective, allowing for the presence of other functional groups. nih.gov Palladium catalysts are also used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which can be a key step in building the carbon skeleton of more complex piperidine derivatives. nih.gov

Furthermore, palladium-catalyzed C-H arylation has been developed for the regio- and stereoselective functionalization of piperidines. acs.org Photoinduced palladium-catalyzed cascade reactions have also been employed for the synthesis of chiral piperidines from amino acid derivatives. thieme-connect.com These advanced catalytic methods provide efficient routes to highly substituted and stereochemically defined piperidine structures.

Heterogeneous Catalysis (e.g., Nano γ-alumina supported Sb(V))

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recyclability. In the context of piperidine synthesis, various solid-supported catalysts have been explored.

One notable example is the use of nano γ-alumina supported antimony(V) chloride (nano-γ-Al2O3/Sb(V)) as a highly potent and reusable heterogeneous catalyst. nih.gov This catalyst has been successfully employed in the one-pot, three-component synthesis of bis-spiro piperidine derivatives under ultrasonic irradiation at room temperature. nih.gov The strong Lewis acidity of the supported Sb(V) species plays a key role in accelerating the reaction. nih.gov The catalyst demonstrates good thermal stability and can be reused for multiple catalytic cycles with only a minor decrease in activity. nih.gov The use of such heterogeneous catalysts under environmentally benign conditions represents a green and sustainable approach to the synthesis of piperidine-containing compounds. nih.gov

Enzymatic Transformations in Stereoselective Synthesis

The stereoselective synthesis of piperidine derivatives is of significant interest due to the prevalence of the piperidine scaffold in pharmaceuticals. While specific examples detailing the enzymatic transformation for this compound are not extensively documented in the provided results, the general principles of enzymatic catalysis are highly relevant. Enzymes, such as lipases and proteases, are increasingly used in organic synthesis to achieve high enantioselectivity under mild reaction conditions. These biocatalysts can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral building blocks, which can then be converted to the desired piperidine derivative. The use of enzymes aligns with green chemistry principles by offering a biodegradable and often more selective alternative to traditional chemical catalysts.

Metal-Free and Solvent-Free Reaction Conditions

The development of metal-free and solvent-free reaction conditions is a key area of research in green chemistry, aiming to reduce environmental impact and simplify purification processes. For the synthesis of piperidine derivatives, this often involves intramolecular cyclization reactions. One notable approach is the use of radical cyclization. For instance, methods have been developed for the intramolecular radical C–H amination/cyclization through electrolysis, which avoids the need for metal catalysts. mdpi.com The philosophy that "the best solvent is no solvent" is gaining traction, with techniques like grinding solids together using a mortar and pestle or ball milling to initiate reactions. nih.govmdpi.com These solvent-free methods can lead to high product yields and are considered environmentally benign. mdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related compounds is crucial for developing sustainable and environmentally friendly processes.

Eco-Friendly Synthetic Routes

Eco-friendly synthetic routes focus on minimizing waste and utilizing less hazardous materials. nih.gov This can be achieved through various strategies, including one-pot syntheses where successive reactions are carried out in a single reaction vessel, thereby improving efficiency and reducing the need for purification of intermediates. mdpi.com Microwave-assisted synthesis is another green protocol that can enhance reaction rates, improve selectivity, and lead to higher yields while being an energy-efficient method. mdpi.com The use of ultrasound has also been explored as an eco-friendly technique that can promote reactions by forming high-energy intermediates, thus conserving energy and minimizing waste compared to conventional methods. mdpi.com

Atom Economy and Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. nih.gov For example, rearrangement and addition reactions often exhibit 100% atom economy because all reactant atoms are utilized in the product. jocpr.comscranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts. primescholars.com The concept of atom economy, introduced by Barry Trost, encourages chemists to design syntheses that maximize the incorporation of starting materials into the final product, thus moving towards more environmentally friendly chemical processes. jocpr.comrsc.org

Table 1: Atom Economy of Different Reaction Types

Reaction TypeGeneral Atom EconomyDescription
RearrangementHigh (often 100%)Atoms of the reactant are rearranged to form the product without loss. scranton.edu
AdditionHigh (often 100%)Reactants combine to form a single product with no byproducts. jocpr.com
SubstitutionLowerA portion of one molecule is replaced by another atom or group, generating byproducts. primescholars.com
EliminationLowerAtoms are removed from a molecule, leading to the formation of a double or triple bond and byproducts.

This table provides a general overview of the atom economy for different reaction classes relevant to organic synthesis.

Electroreductive Cyclization in Flow Microreactors

A promising green and efficient method for synthesizing piperidine derivatives is through electroreductive cyclization in flow microreactors. nih.govrawdatalibrary.netbeilstein-journals.org This technique utilizes an electric current to drive the cyclization of imines with terminal dihaloalkanes. nih.govbeilstein-journals.org The large surface-area-to-volume ratio in a microreactor allows for efficient reduction of the substrate at the cathode. nih.govrawdatalibrary.net This method offers several advantages over traditional batch reactions, including higher yields, better process control, and the ability to perform reactions on a preparative scale through continuous electrolysis. rawdatalibrary.netbeilstein-journals.org Furthermore, this electrochemical approach avoids the need for sensitive, expensive, or toxic reagents and can be conducted under mild and green conditions, often without the need for sacrificial anodes. researchgate.net

Table 2: Comparison of Batch vs. Flow Reactor for Electroreductive Cyclization

FeatureBatch ReactorFlow Microreactor
Yield LowerHigher beilstein-journals.org
Substrate Concentration Decreases over timeMaintained
Efficiency Less efficientMore efficient nih.gov
Byproduct Formation Higher potentialSuppressed with appropriate base (e.g., DBU) beilstein-journals.org
Scalability LimitedSuitable for preparative scale via continuous flow rawdatalibrary.net

This table summarizes the advantages of using a flow microreactor for the electroreductive synthesis of piperidine derivatives based on available research.

Advanced Analytical Techniques and Spectroscopic Characterization

Chromatographic Methods

Chromatographic techniques are indispensable for separating Methyl N-Boc-4-piperidinepropionate from reaction mixtures and verifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. In GC-MS analysis, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in structural elucidation.

The use of GC-MS has been documented in the analysis of related Boc-protected compounds, where it is crucial for identifying precursors, intermediates, and by-products in synthetic pathways. cfsre.org For instance, in the analysis of fentanyl-related compounds, GC-MS is a standard method for qualitative analysis. cfsre.org However, it is important to note that thermal degradation of Boc-protected amines can sometimes occur in the hot GC injection port, potentially leading to the formation of byproducts and complicating the interpretation of results. nih.gov Careful optimization of GC parameters, such as inlet temperature and split ratio, is therefore essential to minimize pyrolysis and ensure accurate analysis. nih.gov

Table 1: GC-MS Data for Related Boc-Protected Compounds
CompoundInlet Temperature (°C)ObservationsReference
t-Boc-methamphetamine200-300Pyrolysis observed, leading to the formation of methamphetamine. nih.gov
N-Boc 4-APNot specifiedUsed for qualitative analysis in fentanyl synthesis workflow. cfsre.org

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and identification of non-volatile or thermally labile compounds like this compound. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

In the context of related N-Boc protected piperidine (B6355638) derivatives, HPLC is frequently employed to assess purity, with results often indicating a purity of ≥97.0%. sigmaaldrich.com For instance, the purity of N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is routinely determined by HPLC. sigmaaldrich.com Chiral HPLC has also been instrumental in evaluating the enantiomeric purity of chiral N-Boc-piperidinyl pyrazole (B372694) derivatives. nih.gov

Table 2: HPLC Purity Data for Related N-Boc-Piperidine Derivatives
CompoundPurity (%)Reference
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid≥97.0 sigmaaldrich.com
Chiral (R)- and (S)-N-Boc-piperidinyl pyrazole anilides100% ee and 96% ee respectively nih.gov

Flash Chromatography for Purification

Flash chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. This method utilizes a column packed with a solid adsorbent, typically silica (B1680970) gel, and a solvent system (eluent) that is pushed through the column under moderate pressure.

The purification of various N-Boc-piperidine derivatives is commonly achieved using flash column chromatography. nih.govmdpi.com For example, in the synthesis of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the crude products were purified by column chromatography on silica gel with an acetone/n-hexane eluent system. mdpi.com Similarly, the purification of intermediates in the synthesis of piperidine derivatives as inhibitors of Mycobacterium tuberculosis involved flash chromatography on silica gel. nih.gov

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information, confirming the molecular framework and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For N-Boc protected piperidine derivatives, characteristic signals are observed in the NMR spectra. In the ¹H NMR spectrum, the tert-butyl group of the Boc protecting group typically appears as a sharp singlet around 1.45 ppm. The protons on the piperidine ring and the propionate (B1217596) side chain exhibit complex multiplets at various chemical shifts, which can be assigned based on their coupling patterns and integration values.

In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group is typically observed around 155.0 ppm, and the quaternary carbon of the tert-butyl group appears around 79.5 ppm. The carbons of the piperidine ring and the propionate moiety resonate at specific chemical shifts, providing a carbon fingerprint of the molecule. nih.gov

Table 3: Representative NMR Data for N-Boc-Piperidine Derivatives
NucleusChemical Shift (δ) ppmMultiplicityAssignmentReference
¹H NMR~4.0 (broad)mCH₂-N (piperidine) chemicalbook.com
¹H NMR3.67s-OCH₃ (ester) chemicalbook.com
¹H NMR~2.8 (broad)mCH₂-N (piperidine) chemicalbook.com
¹H NMR~2.3t-CH₂-COOCH₃
¹H NMR~1.7-1.9mPiperidine ring protons chemicalbook.com
¹H NMR~1.5m-CH₂-CH₂-COOCH₃
¹H NMR1.45s-C(CH₃)₃ (Boc) nih.gov
¹H NMR~1.1-1.3mPiperidine ring protons nih.gov
¹³C NMR~174sC=O (ester)
¹³C NMR155.0sC=O (Boc) nih.gov
¹³C NMR79.5s-C(CH₃)₃ (Boc) nih.gov
¹³C NMR~51.5s-OCH₃
¹³C NMR~44tCH₂-N (piperidine) nih.gov
¹³C NMR~35dCH (piperidine)
¹³C NMR~32tPiperidine ring carbons
¹³C NMR~31t-CH₂-COOCH₃
¹³C NMR28.5q-C(CH₃)₃ (Boc) nih.gov
¹³C NMR~29t-CH₂-CH₂-COOCH₃

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight and confirming the elemental composition of a compound. HRMS provides a highly precise mass measurement, often to four or five decimal places, which allows for the unambiguous determination of the molecular formula.

For this compound (C₁₄H₂₅NO₄), the expected exact mass can be calculated and compared to the experimentally determined value. For instance, a related compound, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, was analyzed by HRMS (ESI+), and the calculated mass for its protonated form [(M+H)⁺] was found to be very close to the experimentally observed mass, confirming its molecular formula. nih.gov This level of accuracy is essential for verifying the identity of newly synthesized compounds.

Table 4: High-Resolution Mass Spectrometry Data
CompoundMolecular FormulaCalculated Mass (m/z) [M+H]⁺Found Mass (m/z) [M+H]⁺Reference
This compoundC₁₄H₂₅NO₄272.1856-
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateC₁₁H₂₁NO₃216.1594216.1594 nih.gov

The found mass for this compound is not available in the provided search results but would be expected to be very close to the calculated value.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for the qualitative analysis of this compound, providing rapid confirmation of its key functional groups. The FT-IR spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of the molecule's components. nih.govresearchgate.net

Key functional groups and their expected FT-IR absorption ranges include:

N-Boc group: The carbamate (B1207046) group (N-Boc) exhibits a strong carbonyl (C=O) stretching vibration, typically in the range of 1712-1674 cm⁻¹. nih.gov The C-O stretching vibrations within the Boc group also produce notable peaks.

Ester group: The methyl ester functionality is characterized by a strong carbonyl (C=O) stretching band.

Piperidine ring: The C-H stretching vibrations of the piperidine ring are observed in the region of 2980-2854 cm⁻¹. researchgate.net

By comparing the experimental spectrum of a synthesized batch with that of a reference standard, chemists can verify the presence of these essential functional groups, confirming the successful synthesis of the target molecule. researchgate.net

Advanced Analytical Strategies for Process Monitoring

The synthesis of this compound, particularly in a pharmaceutical manufacturing context, necessitates rigorous process monitoring to ensure safety, efficiency, and product quality. longdom.org Advanced analytical strategies provide the real-time data needed to control critical process parameters and maintain batch-to-batch consistency.

Process Analytical Technology (PAT) for Real-Time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. europeanpharmaceuticalreview.com The goal of PAT is to ensure final product quality by building it into the process from the start. mt.comnih.gov For the synthesis of piperidine derivatives like this compound, PAT can be invaluable. rsc.org

Spectroscopic techniques such as FT-IR and Raman spectroscopy are often employed as PAT tools. americanpharmaceuticalreview.com These can be integrated directly into the reaction vessel or flow path to provide continuous, real-time data on the concentration of reactants, intermediates, and the final product. americanpharmaceuticalreview.comnih.gov This allows for:

Real-time reaction tracking: Monitoring the disappearance of starting materials and the appearance of the product to determine reaction completion. americanpharmaceuticalreview.com

Kinetic analysis: Gaining a deeper understanding of the reaction kinetics to optimize parameters like temperature, pressure, and catalyst loading. americanpharmaceuticalreview.com

Process control: Implementing feedback control loops to maintain the process within its optimal operating window, thereby ensuring consistent product quality and yield. mt.comamericanpharmaceuticalreview.com

The implementation of PAT can lead to improved product quality, reduced cycle times, and enhanced process safety. mt.com

Reaction Monitoring via Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. researchgate.netiastate.edu In the synthesis of this compound, TLC can be used to quickly assess the consumption of starting materials and the formation of the product. libretexts.orgyoutube.com

A typical TLC analysis involves spotting the reaction mixture on a silica gel plate alongside the starting materials. rochester.edu The plate is then developed in a suitable solvent system. The relative positions of the spots (Rf values) indicate the polarity of the compounds. Generally, the starting amine would be more polar and have a lower Rf value than the less polar, Boc-protected product. chemicalforums.com By observing the disappearance of the starting material spot and the appearance of a new product spot over time, a chemist can effectively monitor the reaction's progress. libretexts.org

While TLC is primarily a qualitative tool, it provides valuable information for determining the appropriate time for reaction work-up and for developing optimal solvent systems for purification by column chromatography. iastate.edu

Quality Control of Batches and Scale-Up Processes

Ensuring the quality of each batch is paramount in pharmaceutical manufacturing. altabrisagroup.com A comprehensive quality control (QC) program for this compound involves a battery of tests to confirm its identity, purity, and consistency. pharmasources.comintertek.com

Key QC tests include:

Appearance and Physical Characteristics: Visual inspection for color and consistency, and determination of physical constants like melting point. pharmasources.com

Spectroscopic and Chromatographic Analysis: Techniques like FT-IR, NMR, and mass spectrometry confirm the chemical structure, while High-Performance Liquid Chromatography (HPLC) is used to determine purity and quantify any impurities. pharmasources.com

Impurity Profiling: A thorough analysis to identify and quantify any process-related impurities or degradation products. pharmasources.com

When scaling up the synthesis of this compound from the laboratory to a pilot plant or full-scale production, process parameters must be carefully controlled to ensure that the quality of the product remains consistent. mdpi.compharmamanufacturing.com This involves rigorous batch-to-batch analysis and may require re-validation of analytical methods to ensure they are suitable for the larger scale. eurofins.com The goal is to produce a consistent and reliable supply of this critical pharmaceutical intermediate. pharmamanufacturing.com

Application As a Chemical Intermediate and Building Block

Role in Pharmaceutical Synthesis

The piperidine (B6355638) moiety is a privileged structure in drug discovery, appearing in numerous marketed drugs. kcl.ac.uk N-Boc protected piperidines serve as key starting materials for creating diverse libraries of compounds for screening and development. chemicalbook.comchemicalbook.com

The synthesis of novel piperidine-based compounds is crucial for the development of new therapeutics. kcl.ac.uk While many existing drugs feature a 1,4-disubstituted piperidine ring, there is significant interest in developing strategies to access more diverse substitution patterns to explore new pharmacological activities. kcl.ac.uk N-Boc-4-hydroxypiperidine, a related compound, is a key intermediate in the synthesis of piperidine-based drugs, providing a scaffold for further chemical modifications. chemicalbook.com For example, novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors for potential use as anti-HIV-1 agents. nih.gov The development of efficient methods to create functionalized, optically enriched piperidines is a significant area of research in drug discovery. chemicalbook.com

Methyl N-Boc-4-piperidinepropionate and its parent acid, N-Boc-piperidine-4-carboxylic acid, are instrumental in building specific drug candidates. These intermediates are converted into corresponding β-keto esters, which serve as foundational materials for constructing more complex heterocyclic systems. nih.govmdpi.comnih.gov This strategy has been employed to synthesize a series of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are considered valuable building blocks for drug discovery. nih.govmdpi.comnih.gov Another important application is in the synthesis of remifentanil, a potent narcotic analgesic, where methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate serves as a key intermediate. researchgate.net Furthermore, (S)-N-Boc-3-hydroxypiperidine is a crucial chiral intermediate for the synthesis of Ibrutinib, an anticancer drug. researchgate.net

Drug/Candidate ClassKey IntermediateSynthetic Application
Pyrazole (B372694) DerivativesMethyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylatesSynthesized from N-Boc protected piperidine acids via β-keto esters and subsequent cyclization with hydrazines. nih.govmdpi.com
RemifentanilMethyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylateAn efficient synthesis starts from 1-benzylpiperidin-4-one, proceeding through multiple steps including N-acylation. researchgate.net
Ibrutinib(S)-N-Boc-3-hydroxypiperidineA key chiral intermediate for this anticancer drug targeting B-cell malignancies. researchgate.net
CCR5 InhibitorsPiperidine-4-carboxamide derivativesDesigned and synthesized based on a pharmacophore model for anti-HIV-1 activity. nih.gov

N-Boc protected piperidines are significant precursors in the synthesis of fentanyl and its analogues. un.orgunodc.org Specifically, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP) is a known precursor that has been placed under international control. unodc.org Illicit manufacturers have adapted by using earlier-stage, unregulated precursors like 1-boc-4-piperidone (B14923) to synthesize these controlled substances. un.orgfederalregister.gov

A related compound, ortho-Methyl boc-4-AP, has been identified as a synthetic precursor for ortho-methylfentanyl, a potent synthetic opioid. drugsandalcohol.iecfsre.org Ortho-methylfentanyl itself is a mu-opioid agonist with a potency similar to or slightly less than fentanyl. cfsre.orgdrugsandalcohol.ie The synthesis of 4-methyl fentanyl has been achieved in five steps from N-ethoxycarbonyl-4-piperidone. nih.gov The use of these precursors highlights a continuous challenge in controlling the illicit manufacture of synthetic opioids, as chemists can circumvent regulations by utilizing alternative, non-controlled starting materials. un.orgunodc.org

Fentanyl AnaloguePrecursor(s)Significance
Fentanyl1-boc-4-piperidone, 1-boc-4-AP1-boc-4-piperidone is used to make 1-boc-4-AP, a direct precursor to norfentanyl, which is then converted to fentanyl. un.orgunodc.org
ortho-Methylfentanylortho-Methyl boc-4-AP, ortho-methyl 4-ANPPortho-Methyl boc-4-AP is a precursor used to produce ortho-methylfentanyl. drugsandalcohol.iecfsre.orgdrugsandalcohol.ie
4-Methyl fentanylN-ethoxycarbonyl-4-piperidoneServes as a starting material in a 5-step synthesis. nih.gov

The creation of enantiomerically pure piperidine derivatives is of great importance, as the stereochemistry of a drug molecule is often critical to its pharmacological activity. nih.gov Asymmetric synthesis methods are employed to produce specific stereoisomers. researchgate.netresearchgate.net The asymmetric deprotonation of N-Boc-piperidine has been studied, although it is considered a difficult transformation. york.ac.uk

Various strategies have been developed to access chiral piperidines. One approach involves the asymmetric α-alkylation of glycine, followed by cyclization and hydrogenation to yield fully protected (2S,4R)-4-methylpipecolic acid. nih.gov Another method utilizes a Pd-catalyzed enantioselective borylative migration of a derivative of N-Boc 4-piperidone (B1582916) to create a chiral piperidinyl allylic boronate, which is a versatile intermediate for producing substituted dehydropiperidines. chemicalbook.com Furthermore, enantiopure trisubstituted piperidines can be synthesized from the reaction of a chiral epoxyaziridine with α-amino esters. researchgate.net Amino acids themselves are frequently used as a source of chirality for the synthesis of optically pure piperidines. whiterose.ac.uk

Contribution to Complex Organic Molecules

Beyond direct pharmaceutical applications, N-Boc-piperidine derivatives are fundamental in constructing a variety of complex organic structures, particularly those containing multiple heterocyclic rings.

This compound and related structures are key starting materials for synthesizing complex heterocyclic systems. nih.govmdpi.com A prominent example is the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.govnih.gov The synthesis begins with the conversion of N-Boc protected piperidine carboxylic acids into β-keto esters. nih.govmdpi.com These intermediates are then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamine diketones. Subsequent reaction with various hydrazines leads to the formation of the target pyrazole rings. nih.govnih.gov This methodology allows for the creation of a library of novel heterocyclic amino acid-like structures that can serve as building blocks for further chemical exploration. nih.gov The piperidine ring is a common feature in a wide range of bioactive natural products and marketed drugs, making its incorporation into novel heterocyclic systems a valuable strategy in synthetic chemistry. kcl.ac.uk

Construction of Macrocycles and Ligands

The piperidine motif is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and specialized ligands. researchgate.net this compound serves as a key component in the synthesis of macrocycles and complex ligands due to its pre-functionalized and protected nature.

The synthesis of macrocycles often involves the cyclization of linear precursors. The propionate (B1217596) group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions to form a large ring structure. acs.orgnih.gov For example, a linear peptide-like chain could be assembled, with the piperidinepropionate unit at one terminus. After deprotection of the Boc group to reveal the secondary amine, an intramolecular cyclization can be performed. The use of such piperidine-containing building blocks is a strategic approach to creating structurally diverse macrocyclic libraries for drug discovery. nih.gov

In ligand design, the piperidine ring acts as a three-dimensional scaffold that can be precisely decorated with other functional groups to optimize binding to biological targets or metal ions. rsc.org The synthesis of novel heterocyclic amino acids, such as pyrazole carboxylates, has been achieved using N-Boc-piperidine precursors. nih.gov These derivatives serve as advanced building blocks for creating ligands with specific spatial arrangements. Palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines demonstrates a powerful method for directly attaching aryl groups to the piperidine ring, a key step in building complex ligands for various applications. rsc.org The propionate side chain offers a point of attachment for linkers or other binding moieties, further enhancing the utility of this compound as a versatile building block.

Scale-Up Considerations in Industrial Chemistry

The transition of a chemical process from the laboratory bench to an industrial scale is a complex endeavor fraught with challenges. For a compound like this compound, which is an intermediate in the production of active pharmaceutical ingredients (APIs), this transition requires meticulous planning and process optimization. tudublin.ie

Transition from Laboratory to Pilot and Industrial Scale

Scaling up the synthesis of piperidine derivatives from gram-level laboratory batches to kilogram or ton-level industrial production introduces significant challenges. pmarketresearch.comddpsinc.com Issues that are negligible at the lab scale can become critical at the pilot or commercial scale. hazenresearch.com

Key differences and challenges include:

Mass and Heat Transfer: Laboratory flasks have a high surface-area-to-volume ratio, allowing for efficient heating and cooling. In large industrial reactors, this ratio is much lower, potentially leading to poor temperature control, hotspots, and the formation of impurities. tudublin.iepmarketresearch.com

Mixing: Achieving homogeneous mixing in a large-volume reactor is more difficult than in a small flask. Inefficient mixing can result in localized concentration gradients, leading to incomplete reactions and byproduct formation. pmarketresearch.com

Material Handling: The physical transfer of large quantities of raw materials, intermediates, and waste streams requires specialized equipment and procedures that are not a factor in lab-scale synthesis. hazenresearch.com

Impurity Profile: Impurities that are easily removed by chromatography in the lab may require complex and costly purification steps like recrystallization or distillation at an industrial scale. A 2022 study noted that 12% of industrial batches of piperidine derivatives required rework due to deviations in impurity profiles. pmarketresearch.com

A pilot plant serves as an intermediate step to identify and solve these problems. ddpsinc.comhazenresearch.com It allows engineers to gather data on mass transfer, reaction kinetics, and energy consumption under conditions that more closely mimic a full-scale production environment. continuuspharma.comcontinuuspharma.com For instance, a pilot plant for API manufacturing can be designed to produce multi-kilogram quantities for later-phase clinical trials, validating the process before significant capital investment in a commercial facility. ddpsinc.com

Optimization of Reaction Conditions for Large-Scale Production

To ensure a cost-effective and robust industrial process, reaction conditions must be thoroughly optimized. This involves more than simply increasing the amounts of reagents.

Key Optimization Parameters:

Parameter Laboratory Scale Consideration Large-Scale Optimization Goal Rationale
Solvent Often chosen for ideal solubility and reactivity (e.g., Dichloromethane). orgsyn.org Selection based on cost, safety, environmental impact, and ease of recovery. Minimizes operational costs and waste, and improves process safety. tudublin.ie
Temperature Precise and rapid heating/cooling is possible. Stable and uniform temperature control within the reactor's capabilities. Prevents byproduct formation from hotspots and ensures consistent reaction rates. pmarketresearch.comddpsinc.com
Reagent Addition Reagents often mixed together quickly. Controlled addition rate to manage heat evolution (exotherms) and maintain optimal concentration ratios. Enhances safety and selectivity, preventing runaway reactions and impurity formation. tudublin.ie

| Work-up & Isolation | Often involves liquid-liquid extraction and column chromatography. | Development of scalable procedures like crystallization, filtration, and centrifugation. | Simplifies product isolation, reduces solvent usage, and improves throughput. tudublin.ie |

For N-Boc protected compounds, the deprotection step is a common transformation. While strong acids are often used in the lab, thermal deprotection might be considered for large-scale production to avoid handling corrosive materials. However, this requires careful optimization of temperature and pressure to achieve complete reaction without degrading the product. acs.org

Process Safety Evaluation during Scale-Up

Process safety is paramount during scale-up, as the potential hazards associated with a chemical process increase with the quantities involved. hazenresearch.com A thorough safety evaluation is required before any process is implemented in a pilot or commercial plant.

A key reaction involving this compound or its derivatives is the removal of the N-Boc protecting group. One method for this is thermal deprotection, which avoids the use of strong acids but introduces its own set of hazards. acsgcipr.org

Potential Hazards in Thermal N-Boc Deprotection:

Hazard Description Mitigation Strategy
High Temperature Temperatures of 150°C or higher may be required for a practical reaction rate. acsgcipr.org Use of specialized high-temperature reactors with precise temperature control and monitoring. Implementation of automated shutdown systems.
High Pressure Heating solvents above their boiling points in a closed system generates high pressure. acsgcipr.org The decomposition of the Boc group also releases gas (CO₂ and isobutylene). acsgcipr.org Use of pressure-rated reactors equipped with pressure relief valves and rupture disks. Continuous flow reactors can offer better pressure management. acs.org
Runaway Reaction The deprotection reaction can be exothermic, and if heat is not removed efficiently, the reaction rate can accelerate uncontrollably. Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction. Ensure the cooling capacity of the reactor exceeds the heat generation rate.

| Piperidine Exposure | Piperidine, a potential byproduct or the deprotected product itself, is a corrosive and flammable liquid with a pungent odor. nih.govcarlroth.com | Implement closed-system transfers. Use appropriate personal protective equipment (PPE). Ensure adequate ventilation and have emergency procedures in place. |

These safety assessments help define the safe operating limits for temperature, pressure, and reagent concentrations, ensuring that the process can be run reliably and without incident on an industrial scale. hazenresearch.com

Computational and Theoretical Studies

Molecular Modeling and Dynamics

Molecular modeling and dynamics are cornerstones of modern computational chemistry, enabling the simulation and analysis of molecular structures and their interactions. These methods are instrumental in drug discovery and materials science for predicting how a molecule like Methyl N-Boc-4-piperidinepropionate might behave in a biological environment.

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its structure. By analyzing the structural formula of a compound, PASS compares it to a vast database of known biologically active substances and provides a list of potential activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity).

Table 1: Illustrative Example of PASS Prediction Output (Hypothetical for a Piperidine (B6355638) Derivative)

Biological ActivityPa (Probable Activity)Pi (Probable Inactivity)
GPCR Ligand> 0.7< 0.05
Enzyme Inhibitor> 0.5< 0.2
Ion Channel Modulator> 0.3< 0.1

Note: This table is a hypothetical representation and is not based on actual PASS predictions for this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule (ligand) and a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most stable binding mode.

Although specific docking studies for this compound are not documented in the reviewed literature, the piperidine scaffold is a common motif in many biologically active compounds. Docking studies on other piperidine derivatives have been crucial in understanding their mechanism of action. For example, derivatives of piperidine have been docked into the active sites of various enzymes and receptors to rationalize their inhibitory or modulatory activities. These studies provide insights into the key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern ligand binding.

Following molecular docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic picture of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding mode and the exploration of conformational changes in both the ligand and the protein. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and properties of molecules with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for predicting molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability.

While a specific DFT analysis of this compound is not available, studies on related piperidine derivatives, such as 1-methyl-2,6-diphenyl piperidin-4-one, have utilized DFT to analyze their molecular structure and electronic properties. orientjchem.org Such studies typically involve geometry optimization to find the most stable conformation and then calculation of electronic properties at a specific level of theory and basis set (e.g., B3LYP/6-311++G). orientjchem.org These calculations can reveal the distribution of electron density and identify the most reactive sites within the molecule.

Table 2: Representative Electronic Properties from a DFT Study of a Piperidine Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: This table presents example data from a DFT study on a related piperidine compound and is for illustrative purposes only.

The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. The substituents on the ring can exist in either axial or equatorial positions, and their relative energies determine the preferred conformation of the molecule.

Conformational analysis of piperidine derivatives is crucial as the three-dimensional shape of the molecule often dictates its biological activity. Computational methods, including molecular mechanics and quantum chemical calculations, are powerful tools for studying the conformational preferences of molecules like this compound. These calculations can determine the relative energies of different conformers and the energy barriers for interconversion between them. For 4-substituted piperidines, the conformational free energies are often similar to those of analogous cyclohexanes. orientjchem.org The presence of the bulky N-Boc group and the 4-propionate side chain will influence the conformational equilibrium of the piperidine ring.

Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

The unique structural scaffold of the piperidine ring allows for a multitude of chemical modifications, making it a versatile backbone in the design of novel therapeutic agents. mdpi.com Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule, such as the piperidine core and its substituents, influence its biological activity. These studies systematically alter parts of a molecule and assess the resulting changes in its interaction with biological targets. For piperidine derivatives, SAR studies have been instrumental in optimizing their potency, selectivity, and pharmacokinetic properties for a range of applications, including as inhibitors of enzymes and as ligands for various receptors. mdpi.comnih.gov

Research into piperidine derivatives has revealed key insights into their SAR. For instance, in the development of inhibitors for Mycobacterium tuberculosis, the piperazine (B1678402) and isoquinoline (B145761) rings were found to be essential for whole-cell activity. nih.gov Modifications to the piperazine ring, such as the inclusion of a methyl group at the 3-position, led to a significant loss of both biochemical and whole-cell activities. nih.gov This highlights the critical role of the piperidine (or in this case, piperazine) core in maintaining the necessary conformation for biological activity.

The substituent at the nitrogen atom of the piperidine ring is another critical determinant of activity. The tert-butoxycarbonyl (Boc) protecting group, a common feature in synthetic chemistry, has also been shown to be important for the biological activity of certain piperidine derivatives. In a series of novel (4-piperidinyl)-piperazine derivatives developed as acetyl-CoA carboxylase (ACC) 1/2 non-selective inhibitors, optimization of the substituent on the piperidine nitrogen led to the identification of a fluorine-substituted tert-butoxycarbonyl group as a key feature for potent inhibitory activity. nih.gov Furthermore, a study on 4-aminopiperidines as antifungal agents found that compounds with an N-Boc group on the piperidine nitrogen, in combination with an N-dodecyl residue at the 4-amino group, exhibited noteworthy antifungal activity. mdpi.com This suggests that the N-Boc group is not merely a passive protecting group but can actively contribute to the biological profile of the molecule.

The nature of the substituent at the 4-position of the piperidine ring is also a major factor influencing biological activity. In the aforementioned antifungal 4-aminopiperidines, the length and nature of the alkyl chain at the 4-amino group were critical, with the n-dodecyl residue showing outstanding activity. mdpi.com Conversely, shorter, branched, or cyclic alkyl residues at this position were detrimental to activity. mdpi.com Similarly, in a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), various substitutions on the indazole ring, which is linked to the 4-amino position of the piperidine, resulted in a wide range of potencies against wild-type HIV-1. nih.gov

While direct SAR studies on this compound are not extensively available in the public domain, the existing body of research on related piperidine derivatives provides a framework for understanding its potential biological activity. The N-Boc group is likely to influence its pharmacokinetic properties and may also play a role in its interaction with biological targets. The methyl propionate (B1217596) side chain at the 4-position is another key area for modification to modulate activity. Based on the principles derived from other piperidine derivatives, variations in the length of this alkyl chain and the nature of the ester group could significantly impact the compound's biological profile.

Below is a data table summarizing SAR findings from studies on various piperidine derivatives, which can offer predictive insights into the SAR of this compound and its analogs.

Compound Series General Structure/Modification Biological Target/Activity Key SAR Findings Reference
4-Aminopiperidines Variation of N-substituent on piperidine and 4-amino groupAntifungal (Ergosterol Biosynthesis Inhibition)The combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen and an n-dodecyl group at the 4-amino position resulted in the highest antifungal activity. Shorter or branched alkyl chains at the 4-amino position were detrimental. The N-Boc group at the piperidine nitrogen was tolerated and showed activity in combination with an N-dodecyl group at the 4-amino position. mdpi.com
(4-Piperidinyl)-piperazines Modification of the N-substituent on the piperidine ringAcetyl-CoA Carboxylase (ACC) 1/2 InhibitionOptimization of the N-piperidine substituent led to the identification of a fluorine-substituted tert-butoxycarbonyl (Boc) group as a potent and acid-stable bioisostere for the Boc group, leading to improved in vivo efficacy. nih.gov
Indazolyl-substituted piperidin-4-yl-aminopyrimidines Substitution on the indazolyl moiety attached to the 4-amino position of piperidineHIV-1 Non-Nucleoside Reverse Transcriptase InhibitionSubstitutions on the indazole ring significantly influenced anti-HIV activity. A compound with a specific substitution pattern on the indazole ring was identified as the most potent against wild-type HIV-1 and several mutant strains. nih.gov
1-(5-Isoquinolinesulfonyl)piperazine Analogs Modification of the piperazine ring and other substituentsMycobacterium tuberculosis IMPDH InhibitionThe piperazine ring was found to be essential for whole-cell activity. Increasing the distance between the sulfonamide and carboxamide groups resulted in a loss of activity. nih.gov

Safety, Handling, and Environmental Considerations in Research

Laboratory Safety Protocols for Piperidine (B6355638) Derivatives

Working with piperidine derivatives demands a comprehensive approach to laboratory safety, encompassing personal protection, proper handling of hazardous materials, and appropriate waste disposal.

Personal Protective Equipment and Fume Hood Usage

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. When handling piperidine derivatives, which can be volatile and hazardous, the following PPE is mandatory:

Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from splashes of corrosive or irritating substances. nj.gov In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles. nj.gov

Gloves: Chemically resistant gloves are required. chemos.dejubilantingrevia.compentachemicals.eu The specific glove material, such as nitrile or butyl rubber, should be chosen based on its resistance to the specific chemicals being used. pentachemicals.eu It is crucial to inspect gloves for any signs of degradation or perforation before use and to remove them carefully to avoid skin contamination. thermofisher.com

Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact. nj.govjubilantingrevia.com In some cases, specialized protective workwear may be necessary. pentachemicals.eu

Respiratory Protection: Work with piperidine derivatives should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. jubilantingrevia.comthermofisher.com If ventilation is inadequate, or if there is a risk of exceeding exposure limits, appropriate respiratory protection, such as a respirator with a suitable filter, must be used. chemos.dethermofisher.com

Fume Hood Usage: A properly functioning chemical fume hood is critical for safely handling volatile and hazardous chemicals. stanford.edufisheramerican.com All operations involving piperidine derivatives should be performed inside a fume hood to contain any released vapors or dust. stanford.eduuga.edu To ensure optimal performance, users should:

Verify that the fume hood has been certified within the last year. stanford.edu

Keep the sash at the lowest possible height, never raising it above the indicated maximum level. stanford.edufiu.edu

Work at least six inches inside the hood to ensure effective containment. stanford.eduuga.edu

Avoid rapid movements and minimize foot traffic in front of the hood to prevent air turbulence. stanford.edufiu.edu

Keep the hood uncluttered with equipment and chemicals to allow for proper airflow. stanford.edufiu.edu

Handling of Corrosive and Flammable Materials

Many reagents used in the synthesis of piperidine derivatives are corrosive and/or flammable, requiring specific handling procedures to prevent accidents.

Corrosive Materials: Strong acids and bases used in synthesis are corrosive and can cause severe skin burns and eye damage. jubilantingrevia.comfisheramerican.com These materials should be handled with extreme care, always using appropriate PPE. jubilantingrevia.compentachemicals.eu Emergency shower and eyewash stations should be readily accessible in the immediate work area. nj.gov In case of skin contact, the affected area should be flushed immediately and thoroughly with water. pentachemicals.eu

Flammable Materials: Piperidine itself is a flammable liquid, and many organic solvents used in synthesis are also flammable. jubilantingrevia.compentachemicals.eunih.gov All sources of ignition, such as open flames and sparks, must be eliminated from the work area. jubilantingrevia.compentachemicals.eu Use of non-sparking tools and explosion-proof equipment is recommended. jubilantingrevia.compentachemicals.eu When transferring flammable liquids, containers should be grounded and bonded to prevent static discharge. jubilantingrevia.comnoaa.gov

Waste Management and Disposal

Proper management and disposal of chemical waste are crucial for laboratory safety and environmental protection. sigmaaldrich.com

Segregation of Waste: Hazardous and non-hazardous waste streams should never be mixed, as this increases the volume of hazardous waste. conncoll.edu Different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, acidic waste) should be collected in separate, clearly labeled containers. yale.edu

Container Management: Waste should be stored in appropriate, tightly sealed containers. sigmaaldrich.comjubilantingrevia.com Empty chemical containers should be managed according to institutional guidelines; some may be triple-rinsed and disposed of as non-hazardous waste, while others may require disposal as hazardous waste. purdue.edu

Disposal Procedures: All chemical waste must be disposed of in accordance with federal, state, and local regulations. jubilantingrevia.comaksci.com Laboratories should follow their institution's specific procedures for hazardous waste pickup and disposal. purdue.edu It is illegal to mismanage hazardous wastes. cornell.edu

Environmental Impact of Synthetic Procedures

The environmental impact of chemical synthesis is a growing concern. Researchers have a responsibility to minimize the environmental footprint of their work by reducing waste and developing more sustainable synthetic methods.

Minimizing Hazardous Waste Generation

Waste minimization is a key principle of green chemistry and responsible laboratory practice. conncoll.eduyale.edu Strategies to reduce hazardous waste generation include:

Inventory Management: Maintaining a current and accurate chemical inventory helps to avoid ordering duplicate chemicals. conncoll.educornell.edu

Purchasing Practices: Ordering only the amount of a chemical needed for a specific experiment reduces the likelihood of having excess, unused chemicals that will eventually require disposal. conncoll.educornell.edu

Microscale Experiments: Whenever possible, conducting experiments on a smaller scale reduces the volume of chemicals used and the amount of waste generated. cornell.edu

Substitution: Replacing hazardous reagents with less hazardous alternatives can significantly reduce the toxicity of the waste stream. conncoll.edu

Development of Greener Synthetic Routes

The development of environmentally friendly, or "greener," synthetic routes is a major goal in modern organic chemistry. For the synthesis of piperidine derivatives, several greener approaches have been explored:

Catalysis: The use of catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. ajchem-a.comnih.gov For example, catalytic hydrogenation of pyridines is a common method for producing piperidines. nih.gov Researchers have explored various catalytic systems, including those based on palladium and rhodium, to improve the efficiency and selectivity of these reactions. nih.gov

Alternative Solvents: Many traditional organic solvents are volatile and toxic. Green chemistry encourages the use of more environmentally benign solvents, such as water or deep eutectic solvents. researchgate.netacgpubs.org The use of water as a solvent in certain reactions can prevent the racemization of products and lead to highly enantioselective syntheses. nih.gov

Atom Economy: Synthetic methods with high atom economy are designed to incorporate the maximum number of atoms from the starting materials into the final product, thus minimizing waste. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" procedure can reduce the need for intermediate purification steps, saving time, solvents, and energy. ajchem-a.com

Occupational Hygiene in Chemical Laboratories

The handling of specialized chemical compounds such as Methyl N-Boc-4-piperidinepropionate in a research environment necessitates a robust framework of occupational hygiene. This framework is designed to anticipate, recognize, evaluate, and control workplace conditions that may cause worker injury or illness. The primary goal is to minimize exposure to chemical hazards through a multi-layered approach encompassing engineering controls, administrative procedures, and the use of personal protective equipment (PPE). labmanager.comprevor.com

A comprehensive Chemical Hygiene Plan (CHP) is a cornerstone of laboratory safety, providing written policies, procedures, and responsibilities to protect laboratory personnel from the health hazards associated with the chemicals they handle. newpig.comcornell.edu This plan is mandated by regulations such as the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450). newpig.comcornell.edu A designated Chemical Hygiene Officer is often appointed to oversee the implementation and maintenance of the CHP. newpig.comuky.edu

Prudent laboratory practices begin with a thorough understanding of the hazards associated with each chemical. nih.govwku.edu Before any procedure, laboratory personnel should review the Safety Data Sheet (SDS) to understand the physical and health hazards, permissible exposure limits, and specific handling instructions for all substances involved. nih.gov For novel or less-studied compounds like this compound, it is prudent to treat them as potentially hazardous until sufficient toxicological data is available. cornell.edu

Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals as they are designed to remove the hazard at the source, before it comes into contact with the worker. labmanager.comnih.gov These controls are built into the laboratory environment and function with minimal direct intervention from laboratory personnel. prevor.com

Key engineering controls relevant to handling chemical reagents include:

Ventilation Systems: General laboratory ventilation, which typically provides 6 to 10 complete air changes per hour, helps to dilute and remove fugitive emissions from chemical containers and experimental setups. prevor.com

Chemical Fume Hoods: For operations that have the potential to generate airborne contaminants, such as vapors or dust, work must be conducted inside a chemical fume hood. uky.edu It is crucial to work with materials at least 6 inches inside the sash plane to ensure effective capture of contaminants. nih.gov

Glove Boxes: For particularly hazardous substances, such as potent toxins or carcinogens, glove boxes provide an enclosed and controlled atmosphere, offering a higher level of containment. newpig.comcornell.edu

Local Exhaust Ventilation: In addition to fume hoods, other local exhaust systems can be employed to capture emissions at their point of origin. labmanager.com

Administrative Controls and Work Practices

Administrative controls and work practices are procedures and policies that modify how work is performed to reduce exposure. These are essential complements to engineering controls.

Fundamental work practices include:

Minimizing Quantities: Using the smallest possible quantity of a chemical for an experiment reduces the potential for significant exposure or large spills. cornell.edu

Designated Areas: Establishing designated areas for working with particularly hazardous substances can help to contain contamination. newpig.comcornell.edu

Personal Hygiene: Frequent hand washing, especially after handling chemicals and before leaving the laboratory, is a critical practice to prevent ingestion of hazardous substances. prevor.comwku.edugreenwgroup.com Eating, drinking, smoking, and applying cosmetics are strictly prohibited in areas where hazardous chemicals are used. cornell.edugreenwgroup.com

Labeling and Storage: All chemical containers must be clearly and accurately labeled with their contents and associated hazards. greenwgroup.commerkel.co.il Chemicals should be stored in appropriate, well-ventilated areas, segregated from incompatible materials. merkel.co.iljubilantingrevia.com

Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) is used to protect the worker from chemical exposure when engineering and administrative controls are not sufficient to eliminate the risk. labmanager.comprevor.com The selection of PPE must be based on the specific hazards of the chemicals being handled. uky.edunih.gov

Standard PPE in a chemical laboratory includes:

Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are the minimum requirement. prevor.com For procedures with a high risk of splashing, a face shield should be worn in conjunction with goggles. prevor.comcdhfinechemical.com

Gloves: The choice of glove material is critical, as no single material protects against all chemicals. prevor.comuky.edu Nitrile gloves are commonly used for incidental contact, but for extended handling of specific solvents or reagents, the manufacturer's glove compatibility chart should be consulted to select the appropriate material (e.g., neoprene, butyl rubber). prevor.com

Protective Clothing: Laboratory coats are essential to protect street clothes and skin from contamination. greenwgroup.com In some cases, chemically resistant aprons or full-body suits may be necessary. labmanager.comnih.gov Contaminated clothing should be removed promptly and laundered appropriately. jubilantingrevia.comnj.gov

Respiratory Protection: Respirators may be required when ventilation controls are insufficient to maintain air contaminant levels below exposure limits. labmanager.com The use of respirators requires a formal respiratory protection program, including fit testing and training. wku.edu

Table 1: Hierarchy of Controls for Occupational Hygiene

Control LevelDescriptionExamples
1. Engineering Controls Physical changes to the work environment to isolate or remove the hazard. nih.govChemical fume hoods, glove boxes, general ventilation, local exhaust. labmanager.comnewpig.com
2. Administrative Controls Changes in work policies and procedures to reduce exposure. prevor.comChemical Hygiene Plan, standard operating procedures, training, designated work areas. newpig.comcornell.edu
3. Work Practices Specific methods for performing tasks to minimize risk. newpig.comMinimizing chemical quantities, proper labeling, personal hygiene practices. cornell.edugreenwgroup.com
4. Personal Protective Equipment (PPE) Equipment worn by the worker to protect against hazards. labmanager.comGloves, safety goggles, lab coats, respirators. prevor.comgreenwgroup.com

Q & A

Basic: What synthetic routes are commonly employed for preparing Methyl N-Boc-4-piperidinepropionate, and what are the critical parameters for optimizing yield?

Answer:
The synthesis typically involves Boc protection of the piperidine nitrogen followed by esterification of the propionic acid moiety. Key steps include:

  • Boc Protection : Reaction of 4-piperidinepropionic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine under anhydrous conditions .
  • Esterification : Conversion of the carboxylic acid to the methyl ester using methanol and a coupling agent (e.g., DCC/DMAP) or acid catalysis (H₂SO₄) .
    Critical Parameters :
  • Temperature Control : Excess heat during Boc protection can lead to premature deprotection or side reactions.
  • Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to avoid hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.4 ppm for tert-butyl protons, δ ~80 ppm for quaternary carbon), piperidine ring protons (δ ~2.5–3.5 ppm), and methyl ester (δ ~3.6 ppm for OCH₃) .
  • FT-IR : Key stretches include C=O (ester: ~1740 cm⁻¹; Boc carbamate: ~1680 cm⁻¹) and N-H (if deprotected, ~3300 cm⁻¹) .
  • HPLC/GC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (after derivatization) to confirm purity and detect impurities .

Advanced: How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

Answer:
Discrepancies often arise from:

  • Solvent Effects : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous and free of acidic protons that may interact with the Boc group .
  • Dynamic Processes : Piperidine ring puckering or Boc group rotation can broaden signals. Use variable-temperature NMR to identify conformational exchange .
  • Impurity Analysis : Compare with literature spectra of analogous compounds (e.g., N-Boc-4-(4-carboxyphenyl)piperidine) to rule out structural misassignments .

Advanced: How does this compound behave under varying pH and thermal conditions, and how can stability be assessed?

Answer:

  • Thermal Stability :
    • Decomposition occurs above 150°C, releasing CO₂ (from Boc group) and forming piperidine derivatives. Monitor via TGA/DSC .
  • pH Sensitivity :
    • Acidic conditions (pH <3) cleave the Boc group, yielding 4-piperidinepropionic acid methyl ester. Alkaline conditions (pH >10) hydrolyze the ester to the carboxylic acid .
      Assessment Methods :
    • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Waste Disposal : Collect chemical waste in designated containers and treat with neutralizing agents (e.g., sodium bicarbonate for acidic byproducts) before disposal .

Advanced: What computational strategies can predict the reactivity of this compound in nucleophilic reactions?

Answer:

  • DFT Calculations : Model the electrophilicity of the ester carbonyl using Gaussian or ORCA software. Fukui indices identify susceptible sites for nucleophilic attack .
  • Molecular Docking : Study interactions with enzymes (e.g., esterases) to predict hydrolysis rates or metabolic pathways .
  • Solvent Effects : Use COSMO-RS simulations to evaluate solvent polarity’s impact on reaction kinetics .

Advanced: How can researchers optimize the regioselectivity of this compound in cross-coupling reactions?

Answer:

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at the piperidine ring .
  • Directing Groups : Introduce temporary groups (e.g., pyridine) to steer reactivity toward specific positions on the ring .
  • Kinetic Studies : Use in-situ IR or NMR to monitor intermediate formation and adjust reaction time/temperature .

Basic: What are the common impurities in this compound batches, and how are they quantified?

Answer:

  • Typical Impurities :
    • Unreacted 4-piperidinepropionic acid (detected via HPLC, retention time ~5.2 min).
    • Boc-deprotected byproducts (identified by LC-MS, m/z 171.2) .
  • Quantification : Use external calibration curves with reference standards (e.g., N-Boc-4-(4-carboxyphenyl)piperidine) .

Tables for Key Data

Property Value Reference
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
CAS Number162504-75-8
Stability in Neutral pHStable (degradation <5% at 25°C)
Key NMR Peaks (CDCl₃)δ 1.44 (s, 9H, Boc), 3.66 (s, 3H)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.